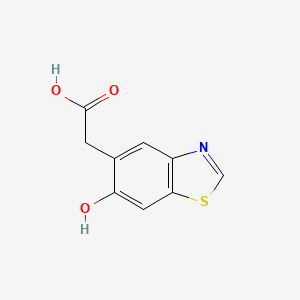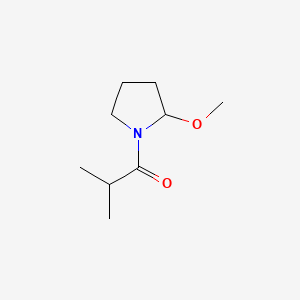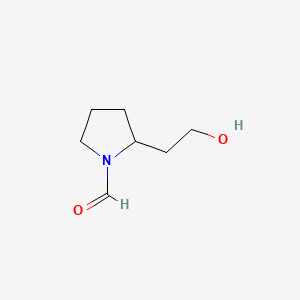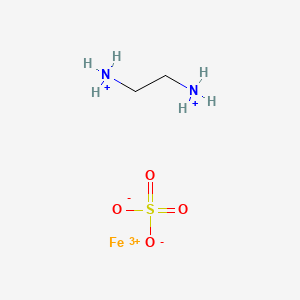![molecular formula C8H4N2 B568278 Azirino[2,3-B]indole CAS No. 112623-90-2](/img/structure/B568278.png)
Azirino[2,3-B]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azirino[2,3-B]indole is a heterocyclic compound that features an indole ring fused with an aziridine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azireno[2,3-b]indole typically involves the cyclization of indole derivatives with aziridine precursors. One common method includes the reaction of indole with aziridine in the presence of a catalyst such as palladium or copper. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the successful formation of the azireno ring.
Industrial Production Methods: While specific industrial production methods for azireno[2,3-b]indole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Azirino[2,3-B]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; room temperature to elevated temperatures.
Substitution: Halogens, halogenating agents; room temperature to elevated temperatures.
Major Products:
Oxidation: Oxidized azireno[2,3-b]indole derivatives.
Reduction: Reduced azireno[2,3-b]indole derivatives.
Substitution: Halogenated azireno[2,3-b]indole derivatives.
Applications De Recherche Scientifique
Azirino[2,3-B]indole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound derivatives are investigated for their use in materials science and as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of azireno[2,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Indole: A parent compound with a simpler structure, lacking the aziridine ring.
Indolo[2,3-b]quinoxaline: Another fused heterocyclic compound with different biological properties.
Pyrrolo[2,3-b]indole: A structurally related compound with a pyrrole ring instead of an aziridine ring.
Uniqueness: Azirino[2,3-B]indole is unique due to its fused aziridine ring, which imparts distinct reactivity and biological activity
Propriétés
Numéro CAS |
112623-90-2 |
|---|---|
Formule moléculaire |
C8H4N2 |
Poids moléculaire |
128.134 |
Nom IUPAC |
azirino[2,3-b]indole |
InChI |
InChI=1S/C8H4N2/c1-2-4-6-5(3-1)7-8(9-6)10-7/h1-4H |
Clé InChI |
RKICLQGJFGGEEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC3=N2 |
Synonymes |
Azirino[2,3-b]indole (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-hydroxy-1-[1-[(3-methoxy-2-oxo-1-sulfoazetidin-3-yl)amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B568195.png)

![6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B568199.png)


![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)


![3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one](/img/structure/B568218.png)
